5-(Pyridin-3-yl)furan-2-carboxylic acid
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Overview
Description
5-(Pyridin-3-yl)furan-2-carboxylic acid is an organic compound that features both a pyridine and a furan ring in its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-yl)furan-2-carboxylic acid typically involves the coupling of a pyridine derivative with a furan derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of pyridine with a halogenated furan in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as cesium carbonate in a solvent mixture of dimethylformamide and ethanol under microwave irradiation at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable versions of the synthetic routes mentioned above. Industrial production would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-3-yl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Both the pyridine and furan rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used under various conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine and furan derivatives depending on the reagents used.
Scientific Research Applications
5-(Pyridin-3-yl)furan-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Pyridin-3-yl)furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function . The molecular targets and pathways involved can vary widely but often include key enzymes in metabolic pathways or receptors involved in signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 5-(Pyridin-2-yl)furan-3-carboxylic acid
- 5-(Pyridin-4-yl)furan-2-carboxylic acid
- 5-(Pyridin-3-yl)furan-2-carboxamide
Uniqueness
5-(Pyridin-3-yl)furan-2-carboxylic acid is unique due to the specific positioning of the pyridine and furan rings, which can influence its reactivity and biological activity. The presence of both heterocyclic rings in a single molecule allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various fields of research .
Properties
Molecular Formula |
C10H7NO3 |
---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
5-pyridin-3-ylfuran-2-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-10(13)9-4-3-8(14-9)7-2-1-5-11-6-7/h1-6H,(H,12,13) |
InChI Key |
YIFJJEFZKPORAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
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